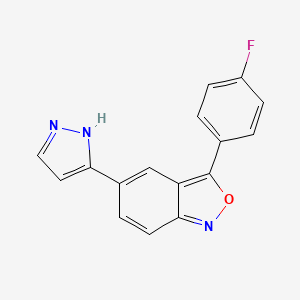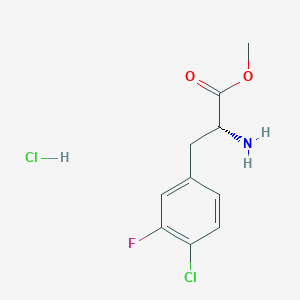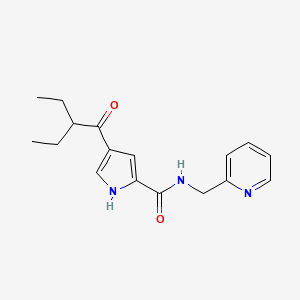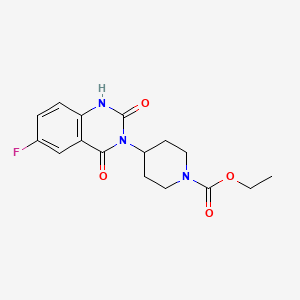![molecular formula C10H19N B2783313 N-Methyl-1-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine CAS No. 2287344-03-8](/img/structure/B2783313.png)
N-Methyl-1-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Several synthetic approaches have been explored to prepare this compound. Notably, a metal-free multi-component difunctionalization strategy has been reported . This method allows for the efficient synthesis of versatile bicyclo[1.1.1]pentane (BCP) boronates, which serve as valuable building blocks for further functionalization.
Molecular Structure Analysis
The molecular formula of N-Methyl-1-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine is C₁₀H₁₉N . Its molecular weight is approximately 153.269 g/mol . The compound features a bicyclo[1.1.1]pentane ring system, characterized by three rings of four carbon atoms each . This highly strained structure contributes to its unique properties.
Chemical Reactions Analysis
N-Methyl-1-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine can participate in various chemical reactions. For instance, photoredox transformations can forge C–C and C–N bonds using BCP trifluoroborate salts derived from BCP boronates . These reactions offer exciting opportunities for diversifying the compound’s functionality.
Future Directions
: Dong, W., Yen-Pon, E., Li, L., Bhattacharjee, A., Jolit, A., & Molander, G. A. (2022). Exploiting the sp2 character of bicyclo[1.1.1]pentyl radicals in the transition-metal-free multi-component difunctionalization of [1.1.1]propellane. Nature Chemistry, 14(4), 383-390. Read more : Smolecule. (n.d.). N-Methyl-1-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine. Link : Wikipedia. (n.d.). Bicyclo(1.1.1)pentane. [Link](https://en.wikipedia.org/wiki/Bicyclo%281.1.1%29
properties
IUPAC Name |
N-methyl-1-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8(2)10-4-9(5-10,6-10)7-11-3/h8,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOBHYNCJDBHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC(C1)(C2)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methyl})amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/no-structure.png)


![6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2783234.png)






![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromonicotinamide](/img/structure/B2783248.png)
![N,4-diisopropyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2783251.png)
![(2E)-3-{5-[4-(methoxycarbonyl)phenyl]furan-2-yl}prop-2-enoic acid](/img/structure/B2783252.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-((4-chlorophenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2783253.png)